molecular formula C12H15NO3 · HCl B555434 (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 62147-27-7

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B555434
CAS No.: 62147-27-7
M. Wt: 257.71 g/mol
InChI Key: LVYXMDJSWLEZMP-DHXVBOOMSA-N
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Description

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the protection of the hydroxyl group followed by the introduction of the benzyl group through nucleophilic substitution. The final step often includes the deprotection of the hydroxyl group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide

Uniqueness

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in studies requiring precise stereochemical configurations.

Properties

IUPAC Name

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYXMDJSWLEZMP-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583711
Record name Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62147-27-7
Record name Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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